2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride
Description
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is a heterocyclic compound that has garnered attention in various fields of research and industry. This compound is known for its unique structure, which includes a thiadiazole ring, making it a valuable entity in synthetic chemistry and pharmacology.
Properties
IUPAC Name |
(5-methyl-1,3,4-thiadiazol-2-yl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N4S.ClH/c1-2-6-7-3(5-4)8-2;/h4H2,1H3,(H,5,7);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCDPIHBFGCTEQU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride typically involves the reaction of hydrazine derivatives with thiadiazole precursors. One common method includes the reaction of 2-amino-5-methyl-1,3,4-thiadiazole with hydrazine hydrate under controlled conditions . The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: Nucleophilic substitution reactions are common, where the hydrazinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazoles .
Scientific Research Applications
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential in biological studies, particularly in the development of antimicrobial and anticancer agents.
Medicine: It is being explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: The compound is used in the production of dyes, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: Similar in structure but lacks the hydrazinyl group.
2-Hydrazinyl-5-(methoxymethyl)-1,3,4-thiadiazole: Contains a methoxymethyl group instead of a methyl group.
Uniqueness
2-Hydrazinyl-5-methyl-1,3,4-thiadiazole hydrochloride is unique due to its hydrazinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
This compound’s versatility and potential in various fields make it a subject of ongoing research and industrial interest.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
